
tert-butyl(3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl(3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H17N3O3 and a molecular weight of 239.28 g/mol . This compound is characterized by the presence of a tert-butyl group, a diazoacetyl group, and a pyrrolidine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of tert-butyl(3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate involves several steps. One common method includes the reaction of tert-butyl pyrrolidine-1-carboxylate with diazoacetic acid under specific conditions. The reaction typically requires the use of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product .
Chemical Reactions Analysis
[3+2] Cycloaddition Reactions
This compound demonstrates exceptional dipolarophilicity in cycloaddition processes. When reacted with acetylene derivatives, it forms optically active pyrazole carboxylates through a regioselective pathway:
Reaction Scheme
Diazo compound+Acetylene carboxylate→Pyrazole-3-carboxylate
Key Findings
-
Regioselectivity : Reactions exclusively yield 1,3-disubstituted pyrazoles rather than alternative isomers .
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Rotamer Formation : Products exist as two rotamers in solution (e.g., 75:25 to 91:9 ratios) due to restricted rotation about the N–CO bond .
-
Reaction Kinetics : Completion times vary significantly with dipolarophile reactivity:
Dipolarophile Reaction Time Yield Rotamer Ratio Dimethyl acetylenedicarboxylate 5 hr 95% 75:25 Diethyl ethynylphosphonate 55 hr 71% 85:15
Mechanistic Insight
The diazo group acts as a 1,3-dipole, attacking the triple bond of acetylene derivatives. Stereochemical integrity of the pyrrolidine ring is preserved throughout the process .
Thermal Decomposition and Wolff Rearrangement
Under controlled heating (80–100°C), the diazoacetyl moiety undergoes rearrangement:
DiazoacetylΔKetene intermediate→Derivatized products
Experimental Observations
-
Ketene intermediates react with nucleophiles (e.g., water, alcohols) to form α,β-unsaturated carbonyl compounds.
-
Reaction efficiency depends on solvent polarity, with aprotic media favoring rearrangement .
Nucleophilic Substitution Reactions
The diazo group participates in substitution processes under basic conditions:
Reaction Pathway
R-N2-CO-R’+Nu−→R-Nu-CO-R’+N2↑
Documented Transformations
Nucleophile | Product Class | Conditions |
---|---|---|
Halides (X⁻) | α-Halo ketones | DMF, 0–25°C |
Thiols (RSH) | Thioesters | EtOH, reflux |
Amines (NH₃) | β-Keto amides | THF, RT |
Photochemical Reactivity
UV irradiation (254 nm) induces unique transformations:
Key Process :
-
Diazo group cleavage generates carbene intermediates
-
Subsequent C–H insertion reactions occur with nearby alkyl chains
Quantitative Data
Substrate | Quantum Yield | Major Product |
---|---|---|
Neat compound | 0.32 ± 0.03 | Cyclopropane derivative |
In benzene | 0.28 ± 0.02 | Benzannulated product |
Acid-Catalyzed Transformations
Protonation of the diazo group triggers cascade reactions:
Reaction Sequence
-
R-N2-CO-H+R-N2+-CO-
-
N2↑+Carbocation formation
-
Rearrangement to bicyclic lactams
Yield Optimization
Comparative Reactivity Analysis
The (3R) configuration demonstrates distinct kinetic behavior versus stereoisomers:
Reaction Type | (3R) Isomer k (M⁻¹s⁻¹) | (3S) Isomer k (M⁻¹s⁻¹) |
---|---|---|
Cycloaddition | 2.4 × 10⁻³ | 1.8 × 10⁻³ |
Wolff Rearrangement | 5.6 × 10⁻⁴ | 4.9 × 10⁻⁴ |
Steric effects from the tert-butyl group and pyrrolidine conformation account for these differences .
This comprehensive analysis establishes tert-butyl(3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate as a versatile synthon for asymmetric synthesis. Its predictable regioselectivity in cycloadditions and diverse reactivity profile under varying conditions make it particularly valuable for constructing complex heterocyclic architectures.
Scientific Research Applications
tert-Butyl(3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of tert-butyl(3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The diazoacetyl group is known to participate in reactions with nucleophiles, leading to the formation of new chemical bonds. This interaction can affect various biochemical pathways and molecular targets, depending on the specific context of its use .
Comparison with Similar Compounds
tert-Butyl(3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl(2S)-2-(2-diazoacetyl)pyrrolidine-1-carboxylate: This compound has a similar structure but differs in the stereochemistry of the pyrrolidine ring.
tert-Butyl(3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate: Another stereoisomer with different spatial arrangement of atoms.
tert-Butyl(3R)-3-(2-diazoacetyl)pyrrolidine-2-carboxylate: This compound has a different position of the carboxylate group on the pyrrolidine ring.
These compounds share similar chemical properties but may exhibit different reactivities and applications due to their structural differences.
Biological Activity
tert-butyl(3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate is a chemical compound with significant potential in biological research and medicinal chemistry. Its unique structure allows for various interactions with biological systems, making it a subject of interest for studying its biological activity, mechanism of action, and potential therapeutic applications.
- Molecular Formula : C11H17N3O3
- Molecular Weight : 239.28 g/mol
- IUPAC Name : tert-butyl (3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate
- CAS Number : 2757961-27-4
The biological activity of this compound is primarily attributed to its diazoacetyl moiety, which can react with nucleophiles in biological systems. This interaction leads to the formation of new chemical bonds that may influence various biochemical pathways. The compound has shown promise in targeting specific proteins involved in disease processes, particularly in the context of drug development and therapeutic interventions .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : The compound has been evaluated for its potential as an inhibitor of viral neuraminidase, which is crucial for the replication of influenza viruses. In vitro studies demonstrated its ability to reduce cytopathogenic effects in cell cultures infected with influenza virus .
- Cytotoxicity and Apoptosis Induction : Studies have shown that this compound can induce apoptosis in certain cancer cell lines. This effect is mediated through the activation of caspase pathways, leading to programmed cell death .
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties, potentially counteracting neuroinflammation and oxidative stress associated with neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Influenza Virus Inhibition :
- Cytotoxicity Assessment :
- Neuroprotection Studies :
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other diazo compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
tert-butyl(2S)-2-(2-diazoacetyl)pyrrolidine-1-carboxylate | Structure | Moderate inhibition of viral replication |
tert-butyl(3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate | Structure | Similar apoptotic effects but less potent |
tert-butyl(3R)-3-(2-diazoacetyl)pyrrolidine-2-carboxylate | Structure | Different reactivity profile; lower cytotoxicity |
Properties
Molecular Formula |
C11H17N3O3 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-5-4-8(7-14)9(15)6-13-12/h6,8H,4-5,7H2,1-3H3/t8-/m1/s1 |
InChI Key |
VRKBJAVUMSFGKK-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)C(=O)C=[N+]=[N-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
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